

understanding the role of vitamins in M199

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An In-depth Technical Guide to the Role of Vitamins in Medium 199

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium 199 (**M199**) is a complex, chemically defined cell culture medium originally developed by Morgan, Morton, and Parker in 1950 for nutritional studies on primary chick embryo fibroblasts.[1][2] Its formulation represented a significant step forward in providing a defined nutritional source for cell culture, moving away from reliance on undefined animal-derived products.[3] While long-term cultivation of many cell lines in **M199** still requires serum supplementation, it remains widely used for the maintenance of non-transformed cells, in virology, and for vaccine production.[1][2]

A critical component of **M199** is its comprehensive mixture of vitamins. In cell culture, vitamins are essential organic compounds required in minute quantities for a vast array of cellular functions. They primarily act as coenzymes in metabolic pathways, as antioxidants protecting cells from oxidative stress, and as signaling molecules that regulate gene expression and cellular differentiation.[4] A deficiency in any one of these vital micronutrients can lead to impaired cell growth, reduced viability, and altered metabolic function. This guide provides an in-depth technical overview of the vitamins present in Medium 199, their specific roles in cellular physiology, and detailed protocols for assessing their impact on cultured cells.

Vitamin Composition of Medium 199



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The concentration of vitamins in Medium 199 can vary slightly between manufacturers. The following table summarizes the typical concentrations of vitamins found in **M199**, compiled from data provided by major suppliers.



Vitamin	Concentration (mg/L)	Molar Concentration (mM)
Ascorbic Acid (Vitamin C)	0.050	2.84 x 10 ⁻⁴
Biotin (Vitamin B7)	0.010	4.10 x 10 ⁻⁵
Calciferol (Vitamin D2)	0.100	2.52 x 10 ⁻⁴
Choline chloride	0.500	3.58 x 10 ⁻³
D-Ca-Pantothenate (Vitamin B5)	0.010	2.10 x 10 ⁻⁵
Folic Acid (Vitamin B9)	0.010	2.27 x 10 ⁻⁵
i-Inositol	0.050	2.78 x 10 ⁻⁴
Menadione (Vitamin K3)	0.010	5.81 x 10 ⁻⁵
Niacinamide (Vitamin B3)	0.025	2.05 x 10 ⁻⁴
Nicotinic Acid (Niacin, Vitamin B3)	0.025	2.03 x 10 ⁻⁴
Para-Aminobenzoic Acid (PABA)	0.050	3.65 x 10 ⁻⁴
Pyridoxal hydrochloride (Vitamin B6)	0.025	1.23 x 10 ⁻⁴
Pyridoxine hydrochloride (Vitamin B6)	0.025	1.22 x 10 ⁻⁴
Retinol Acetate (Vitamin A)	0.140	4.26 x 10 ⁻⁴
Riboflavin (Vitamin B2)	0.010	2.66 x 10 ⁻⁵
Thiamine hydrochloride (Vitamin B1)	0.010	2.96 x 10 ⁻⁵
DL-α-Tocopherol phosphate (Vitamin E)	0.010	1.80 x 10 ⁻⁵



Concentrations are based on data from Thermo Fisher Scientific and Sigma-Aldrich and may have minor variations.[5][6][7]

Core Functions and Signaling Pathways of Vitamins in M199

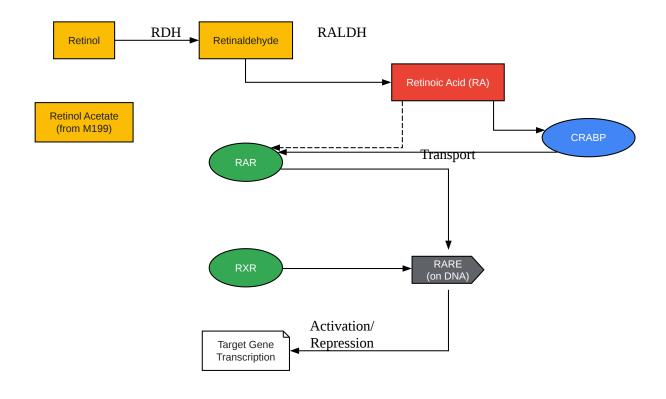
The vitamins in **M199** can be broadly categorized into water-soluble (B-complex vitamins and Vitamin C) and fat-soluble (Vitamins A, D, E, and K), each with distinct and vital roles.

Fat-Soluble Vitamins

Vitamin A (Retinol Acetate)

Vitamin A is crucial for regulating cell growth, differentiation, and immune function.[8] In M199, it is supplied as Retinol Acetate, which is converted by cells into its active metabolite, all-trans retinoic acid (RA). RA functions as a ligand for nuclear receptors, specifically the Retinoic Acid Receptors (RARs), which form heterodimers with Retinoid X Receptors (RXRs). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2][9] This signaling cascade is fundamental for inducing the differentiation of various progenitor cells.[2]



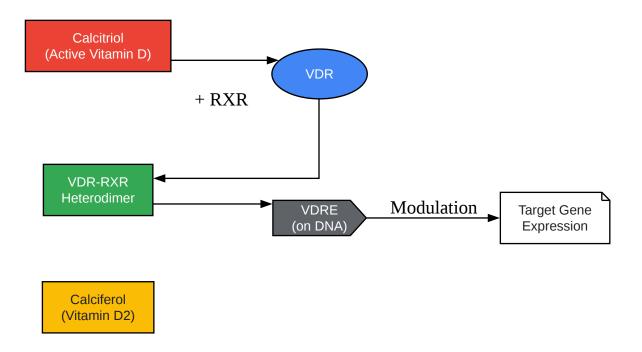


Retinoic Acid (Vitamin A) Signaling Pathway

Vitamin D (Calciferol)

Vitamin D, provided as Calciferol (Vitamin D2), acts as a steroid hormone that regulates calcium homeostasis, bone metabolism, and immune function.[8] Its active form, calcitriol, binds to the Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA, initiating the transcription of target genes involved in cell cycle regulation and differentiation.[8][10]



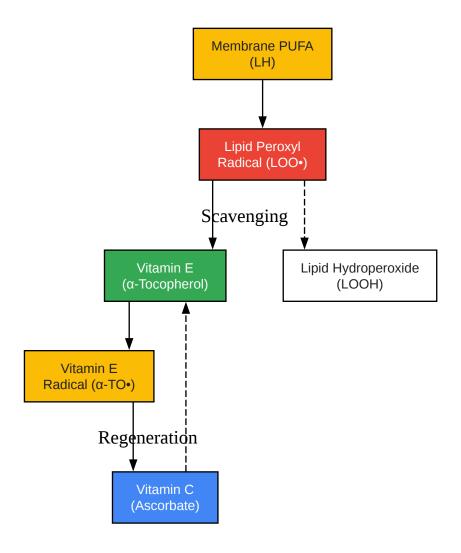


Vitamin D Receptor (VDR) Signaling Pathway

Vitamin E (α -Tocopherol)

Vitamin E is a potent lipid-soluble antioxidant that protects cell membranes from oxidative damage by scavenging free radicals.[11] It integrates into the lipid bilayer and prevents the propagation of lipid peroxidation, thus maintaining membrane integrity and fluidity. Vitamin E can also modulate signaling pathways, such as inhibiting Protein Kinase C (PKC), which is involved in cell proliferation and differentiation.[3]





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Vitamin E Antioxidant Function in Membranes

Vitamin K (Menadione)

Vitamin K is a cofactor for the enzyme y-glutamyl carboxylase, which is essential for the post-translational modification of certain proteins involved in blood coagulation and bone metabolism.[12] In the context of cell culture, Vitamin K has been shown to inhibit cell growth and induce apoptosis in some cancer cell lines, suggesting a role in regulating cell proliferation. The vitamin K cycle is crucial for its function, where it is recycled between its hydroquinone, epoxide, and quinone forms.[12]

Water-Soluble Vitamins

B-Complex Vitamins

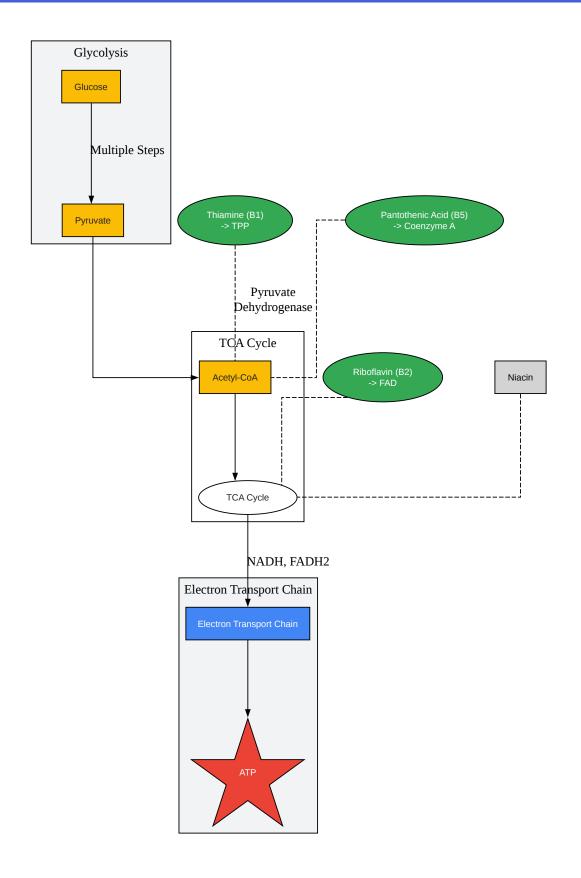


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The B-complex vitamins in **M199** (Thiamine, Riboflavin, Niacin, Pantothenic Acid, Pyridoxine, Biotin, and Folic Acid) primarily function as coenzymes in essential metabolic pathways.[1][13] They are indispensable for the catabolism of carbohydrates, fats, and proteins to generate cellular energy in the form of ATP.[14] For example, Niacin is a precursor for NAD+ and NADP+, which are critical coenzymes for numerous redox reactions in glycolysis and the citric acid (TCA) cycle.[1][5] Thiamine is a cofactor for enzymes like pyruvate dehydrogenase, linking glycolysis to the TCA cycle.[4]





Role of B-Vitamins as Coenzymes in Central Metabolism

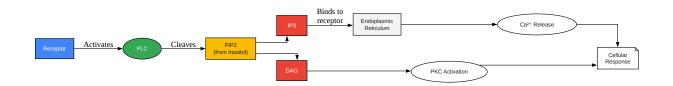


Vitamin C (Ascorbic Acid)

Vitamin C is a vital antioxidant and a cofactor for several enzymes. Its most well-characterized role is in collagen synthesis, where it is required for the hydroxylation of proline and lysine residues in pro-collagen, a step essential for the formation of a stable collagen triple helix.[15] [16] Without sufficient ascorbic acid, collagen synthesis is impaired. Vitamin C also functions as a water-soluble antioxidant, protecting cellular components from damage by reactive oxygen species.[16]

Choline and Inositol

Choline is a precursor for the synthesis of phosphatidylcholine and sphingomyelin, which are essential components of cell membranes.[17][18] It is also a source of methyl groups for various metabolic reactions. Inositol is a key component of the phosphatidylinositol signaling pathway.[19] Phosphatidylinositol and its phosphorylated derivatives act as second messengers in response to extracellular signals, regulating processes such as cell growth, proliferation, and apoptosis.[19][20]



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Inositol Phosphate Signaling Pathway

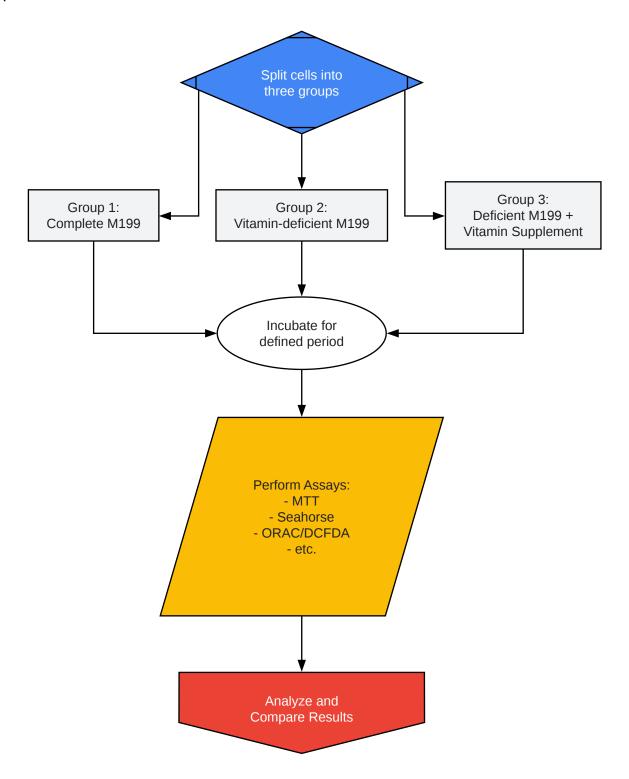
Experimental Protocols for Assessing Vitamin Function

To evaluate the role of vitamins in **M199** on cell health and function, a variety of assays can be employed. Below are detailed protocols for key experiments.



Experimental Workflow: Assessing Vitamin Impact

A general workflow to investigate the impact of a specific vitamin involves comparing cells cultured in complete **M199**, **M199** deficient in the vitamin of interest, and deficient medium supplemented with the vitamin.





General Experimental Workflow

MTT Assay for Cell Viability and Proliferation

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability and proliferation.[21][22] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[21]

Materials:

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well plates
- Multi-well spectrophotometer

Protocol:

- Seed cells in a 96-well plate at a desired density and culture under experimental conditions.
- After the desired incubation period, remove the culture medium.
- Add 100 μL of fresh medium and 10 μL of MTT solution to each well.
- Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
- Add 100 μL of solubilization solution to each well.
- Incubate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.
- Measure the absorbance at 570 nm using a multi-well spectrophotometer.



Seahorse XF Cell Mito Stress Test for Metabolic Function

This assay measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in real-time.[21][23] It provides key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Materials:

- Seahorse XF Analyzer
- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant
- Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
- Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

Protocol:

- Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
- The day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO₂ incubator.
- On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate for 1 hour at 37°C in a non-CO₂ incubator.
- Load the injector ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A according to the manufacturer's instructions.
- Calibrate the sensor cartridge in the Seahorse XF Analyzer.
- Replace the calibrant plate with the cell plate and initiate the assay. The instrument will
 measure baseline OCR before sequentially injecting the compounds and measuring the
 subsequent changes in OCR.



Sircol Collagen Assay for Collagen Synthesis

This dye-binding assay quantifies the amount of soluble collagen produced by cells and secreted into the culture medium or deposited in the extracellular matrix.[2][21]

Materials:

- Sircol™ Soluble Collagen Assay Kit (containing Sircol Dye Reagent, Alkali Reagent, and Collagen Standard)
- · Microcentrifuge tubes
- Microcentrifuge
- Spectrophotometer or microplate reader

Protocol:

- Collect cell culture supernatants or prepare acid-pepsin extracts of the cell layer.
- To 100 μL of sample, standard, or blank in a microcentrifuge tube, add 1 mL of Sircol Dye Reagent.
- Mix for 30 minutes at room temperature to allow the collagen-dye complex to precipitate.
- Centrifuge at 12,000 x g for 10 minutes to pellet the complex.
- Carefully discard the supernatant.
- Add 1 mL of Alkali Reagent to dissolve the pellet.
- Transfer 200 μL of each sample to a 96-well plate.
- Measure the absorbance at 555 nm.
- Calculate the collagen concentration based on the standard curve.

Immunofluorescence for Cell Differentiation Markers



This technique allows for the visualization of specific proteins within cells, which can be used to assess changes in cell differentiation status (e.g., neuronal differentiation in response to Vitamin A).

Materials:

- · Cells cultured on coverslips or in optical-bottom plates
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) for fixation
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody (e.g., anti-β-III-tubulin for neurons)
- Fluorescently-labeled secondary antibody
- DAPI for nuclear counterstaining
- · Mounting medium
- Fluorescence microscope

Protocol:

- Wash cells twice with PBS.
- Fix cells with 4% PFA for 15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilize cells with permeabilization buffer for 10 minutes.
- Wash three times with PBS.
- Block non-specific antibody binding with blocking buffer for 1 hour.



- Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
- Wash three times with PBS.
- Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1
 hour in the dark.
- Wash three times with PBS.
- Counterstain nuclei with DAPI for 5 minutes.
- Wash twice with PBS.
- Mount the coverslip onto a microscope slide with mounting medium.
- Visualize and capture images using a fluorescence microscope.

Conclusion

The vitamins included in Medium 199 are not merely passive nutrients but active participants in a wide range of cellular processes critical for the health and function of cultured cells. From the regulation of gene expression by fat-soluble vitamins to the fundamental roles of B-complex vitamins as coenzymes in energy metabolism, each component has a specific and vital function. For researchers in the fields of cell biology, pharmacology, and drug development, a thorough understanding of these roles is paramount for designing robust experiments and accurately interpreting results. The experimental protocols provided in this guide offer a starting point for investigating the multifaceted impact of vitamins on cell viability, metabolism, and differentiation. By leveraging this knowledge, scientists can better optimize their cell culture systems and gain deeper insights into the complex interplay between nutrition and cellular physiology.

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